4-Bromo-5-chloro-3(2H)-pyridazinone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-3-2(6)1-7-8-4(3)9/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKSUIQTVRJCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 5 Chloro 3 2h Pyridazinone and Analogs
Regiospecific Halogenation and Halogen Exchange Strategies
The precise installation of halogen atoms on the pyridazinone ring is crucial for modulating the biological activity of the resulting compounds. Regiospecific halogenation and halogen exchange reactions are key strategies to achieve this control.
Nucleophilic Substitution Reactions on Dihalogenated Pyridazinones
Nucleophilic substitution is a fundamental class of reactions where a nucleophile replaces a leaving group. byjus.comresearchgate.net In the context of dihalogenated pyridazinones, a stronger nucleophile can displace a weaker one, with the reaction rate dependent on the nucleophilicity of the incoming species and the leaving ability of the displaced group. researchgate.netlibretexts.org Generally, weaker bases are better leaving groups. byjus.com
The synthesis of 4-bromo-5-chloro-3(2H)-pyridazinone from 4,5-dichloro-3(2H)-pyridazinone is a prime example of preferential regioselectivity in nucleophilic aromatic substitution. In this reaction, a bromide ion selectively displaces one of the chlorine atoms. The mechanism for nucleophilic aromatic substitution on aryl halides with activating groups typically proceeds through a two-step addition-elimination pathway. libretexts.org The nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex, which then eliminates the leaving group to restore aromaticity. libretexts.org
The regioselectivity of this substitution is influenced by the electronic properties of the pyridazinone ring. The presence of electron-withdrawing groups can activate the ring towards nucleophilic attack. libretexts.org The relative stability of the possible Meisenheimer complex intermediates often dictates the position of substitution.
| Reactant | Reagent | Product | Conditions | Yield |
| 4,5-dichloro-3(2H)-pyridazinone | Aqueous Hydrogen Bromide | This compound | 80-110°C | Excellent |
Introduction of Halogen Substituents via Directed Metallation (e.g., C-6 Zincation-Halogenation)
Directed metallation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy involves the use of a directing group to guide a metalating agent to a specific position, followed by quenching with an electrophile, such as a halogen source. This approach offers high regiocontrol that can be difficult to achieve through classical electrophilic substitution. researchgate.netrsc.org
For pyridazinone systems, zincation has emerged as a useful method for introducing substituents. The zincation of the 6-position of the pyridazinone ring can be accomplished using a zinc-TMP (tetramethylpiperidide) complex, followed by treatment with a halogenating agent. google.comgoogle.com This method has been shown to be effective even in the presence of other functional groups on the pyridazinone ring. google.com This methodology allows for the precise introduction of halogens at the C-6 position, which is valuable for the synthesis of diverse pyridazinone analogs.
Pyridazinone Ring System Construction via Cyclization Reactions
The construction of the pyridazinone ring itself is a fundamental aspect of synthesizing these heterocyclic compounds. Cyclization reactions, particularly those involving hydrazine (B178648) derivatives, are the most common and versatile methods.
Condensation Reactions Utilizing Hydrazine Derivatives with Ketoesters or Anhydrides
A prevalent and well-established method for constructing the pyridazinone ring involves the condensation of hydrazine or its derivatives with 1,4-dicarbonyl compounds, such as γ-keto acids, γ-ketoesters, or maleic anhydride (B1165640) derivatives. sphinxsai.comresearchgate.netamazonaws.com This approach is highly versatile, allowing for the synthesis of a wide array of substituted pyridazinones. sphinxsai.comiglobaljournal.com
The reaction typically proceeds by the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the stable pyridazinone ring. For instance, the reaction of a γ-keto acid with hydrazine hydrate (B1144303) upon heating leads to the formation of a 4,5-dihydropyridazin-3(2H)-one. scholarsresearchlibrary.comscispace.comnih.gov Subsequent dehydrogenation can then yield the corresponding 3(2H)-pyridazinone. nih.gov
| Reactants | Product |
| γ-Keto acid and Hydrazine hydrate | 4,5-Dihydropyridazin-3(2H)-one |
| Maleic anhydride and Hydrazine | Pyridazinedione |
| 1,4-Diketone and Hydrazine | Dihydropyridazinone |
Utilization of Trichloropyridazines as Advanced Starting Materials
Trichloropyridazines serve as versatile and advanced starting materials for the synthesis of various pyridazinone derivatives. google.com These highly functionalized precursors can undergo sequential nucleophilic substitution reactions, allowing for the controlled introduction of different substituents at various positions on the pyridazine (B1198779) ring. dur.ac.uk
For example, 3,4,5-trichloropyridazine (B3021642) can be prepared by reacting 4,5-dichloro-3(2H)-pyridazinone with phosphorus oxychloride. google.com This trichlorinated intermediate can then be selectively reacted with different nucleophiles. The reaction of 3,4,5-trichloropyridazine with 3-amino-1-propanol in an alcohol solvent results in the substitution of a chlorine atom. google.com The regioselectivity of these substitution reactions can often be controlled by the reaction conditions and the nature of the nucleophile. dur.ac.uk
| Starting Material | Reagent | Product |
| 4,5-dichloro-3(2H)-pyridazinone | Phosphorus oxychloride | 3,4,5-trichloropyridazine |
| 3,4,5-trichloropyridazine | 3-amino-1-propanol | Substituted aminopyridazinone |
Post-Synthetic Derivatization and Functionalization Techniques
The inherent reactivity of the this compound scaffold allows for a variety of post-synthetic modifications, enabling the creation of a diverse library of derivatives. These modifications primarily involve selective reactions at the ring nitrogen atoms and nucleophilic substitution or cross-coupling reactions at the halogenated positions.
Selective Alkylation at Ring Nitrogen Atoms (e.g., N-2)
The nitrogen atoms within the pyridazinone ring present key sites for functionalization. Selective alkylation, particularly at the N-2 position, is a common strategy to introduce various substituents, which can significantly influence the molecule's biological properties. dur.ac.uk
The alkylation of the pyridazinone ring system can be influenced by both steric and electronic effects of existing substituents. nih.gov For instance, studies on the alkylation of 4-chloro-5-methoxy-3(2H)-pyridazinone with different alkylating agents have shown that the reaction can yield a mixture of N-2 alkylated products and by-products arising from methyl group migration. researchgate.net This highlights the importance of carefully selecting reaction conditions to achieve the desired regioselectivity. The use of a base such as potassium carbonate in a solvent like methanol (B129727) is a common approach for these alkylation reactions. researchgate.net
Research has also demonstrated that the choice of the alkylating agent is crucial. For example, the reaction of 4,5-dihalo-3(2H)-pyridazinone derivatives with agents like 1,2-dibromoethane (B42909) under phase-transfer catalysis conditions can be employed to introduce specific alkyl chains. researchgate.net Furthermore, N-alkylation of pyridazinone derivatives with various alkyl chlorides has been successfully achieved, leading to a range of N-substituted compounds. researchgate.net
Diverse Nucleophilic Substitution Reactions with Various Nucleophiles
The halogen atoms at the C-4 and C-5 positions of the pyridazinone ring are susceptible to nucleophilic substitution, providing a versatile route for introducing a wide array of functional groups. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile. clockss.org
Studies have shown that in 4,5-dihalo-3(2H)-pyridazinones, the halogen at the C-5 position is generally more reactive towards nucleophiles than the one at C-4. researchgate.net This allows for selective substitution at the C-5 position. For example, reaction with alkoxides or alkylthiolates can lead to the specific displacement of the C-5 halogen. researchgate.net
A variety of nucleophiles have been employed in these reactions, including amines, alkoxides, and thiolates. The reaction of 4,5-dihalo-3(2H)-pyridazinones with benzylamines has been studied under different conditions to understand the regioselectivity of the substitution. clockss.org Similarly, the synthesis of 4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone involves a nucleophilic aromatic substitution step. vulcanchem.com The reaction of 4,5-dichloropyridazin-3(2H)-ones with iodine ions has also been investigated, leading to iodinated pyridazinones through nucleophilic substitution. researchgate.net
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Cross-Coupling)
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of pyridazinone scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki cross-coupling reaction, in particular, has been widely utilized for this purpose. nobelprize.orgorganic-chemistry.orglibretexts.org
This methodology allows for the introduction of aryl, vinyl, and alkynyl groups at the halogenated positions of the pyridazinone ring. For instance, the Suzuki cross-coupling reaction has been successfully employed for the regioselective arylation at the C-4 position of 4-bromo-6-chloro-3-phenylpyridazine. researchgate.net The reaction typically involves a palladium catalyst, a base, and an organoboron reagent. organic-chemistry.org
The success of these coupling reactions can be dependent on the protection of the pyridazinone nitrogen. In some cases, N-unprotected pyridazinones fail to undergo cross-coupling, necessitating the use of protecting groups like methoxymethyl (MOM) to achieve high yields. thieme-connect.com Other palladium-catalyzed reactions, such as Stille, Heck, and Sonogashira couplings, have also been effectively used to synthesize 5-substituted pyridazinones. thieme-connect.com
Sustainable and Green Chemical Synthesis Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. ekb.egekb.eg This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and environmental impact.
Development of Catalytic Systems for Halogenation Reactions (e.g., Polyoxometalate-based Iron Catalysts)
The halogenation of organic compounds is a fundamental transformation in synthetic chemistry. However, traditional halogenation methods often involve hazardous reagents and produce significant waste. researchgate.net The development of catalytic systems for these reactions is a key aspect of green chemistry.
One promising approach is the use of polyoxometalate-based catalysts. mdpi.com For example, a novel iron catalyst based on a polyoxometalate, (NH4)3[FeMo6O18(OH)6], has been shown to be highly efficient and stable for the halogenation of various organic substrates, including the formation of C-X bonds. researchgate.net While the direct application of this specific catalyst to this compound is not explicitly detailed in the provided results, the development of such catalytic systems represents a significant step towards more sustainable halogenation processes in heterocyclic chemistry. researchgate.netethernet.edu.et These catalysts offer the potential for cleaner and more efficient synthesis of halogenated pyridazinones and their analogs.
Mechanistic Elucidation of 4 Bromo 5 Chloro 3 2h Pyridazinone Reactivity
Identification of Reaction Pathways and Transient Intermediates
The reactions of dihalogenated pyridazinones often proceed through complex pathways involving transient species. Nucleophilic substitution reactions on the pyridazine (B1198779) ring can occur via several mechanisms, including standard SNAr (Addition-Elimination), cine-substitution, and pathways involving ring-opening and closure (SN(ANRORC)). wur.nl In reactions with strong bases like potassium amide, the formation of a highly reactive didehydropyridazine intermediate through an Elimination-Addition (SN(EA)) mechanism has also been postulated. wur.nl
In the context of substituted pyridazinones, studies on closely related analogs provide insight into potential intermediates. For instance, reactions of 4,5-dichloro-6-phenyl-3(2H)-pyridazinones with hydrogen iodide not only lead to halogen exchange but also subsequent dehalogenation, suggesting a sequence of nucleophilic attack followed by reduction under specific conditions. researchgate.net The stability of intermediates, such as anionic σ-complexes, often dictates the regioselectivity of these transformations. researchgate.net
While carbocation rearrangements are a fundamental concept in organic chemistry, their occurrence in pyridazinone reactivity is specifically documented under certain conditions. lumenlearning.comlibretexts.org A notable example involves the reaction of 4-chloro-5-methoxy-3(2H)-pyridazinone, an analog of the title compound, with trifluoroethylation agents like MsOCH₂CF₃ or TfOCH₂CF₃. nih.govmdpi.comsemanticscholar.org In these reactions, a methyl group migration was observed. nih.govmdpi.com This rearrangement is not a direct intramolecular shift but is mediated by the formation of a transient oxonium salt intermediate. semanticscholar.orgnih.gov This intermediate can generate both β-trifluoroethyl and methyl carbonium ions. semanticscholar.org The methyl carbonium ion can then be recaptured by another molecule or intermediate, leading to rearranged byproducts. semanticscholar.orgnih.gov Specifically, an intermolecular methyl carbonium ion migration from the oxonium salt to a molecule of the starting material was proposed to explain the formation of the N-methylated byproduct. semanticscholar.orgresearchgate.net
The formation of oxonium salt intermediates has been proposed as a key step in explaining unexpected byproducts during the alkylation of pyridazinones. researchgate.net In the aforementioned study on the trifluoroethylation of 4-chloro-5-methoxy-3(2H)-pyridazinone, an oxonium salt was suggested as the active intermediate responsible for the observed methyl group migration. nih.govmdpi.comnih.gov This intermediate, a 4-chloro-5-methoxy-5-(β-trifluoroethoxy)-3-oxo-pyridazinium salt, is formed when alkylating agents generate a carbocation (CF₃CH₂⁺) that attacks the carbonyl oxygen of the pyridazinone ring. nih.govresearchgate.net The formation of this oxonium salt is particularly favored in polar aprotic solvents. semanticscholar.org The subsequent breakdown of this intermediate generates methyl and β-trifluoroethyl carbonium ions, which drive the formation of various side products. semanticscholar.org This proposed mechanism highlights that the carbonyl oxygen, often considered less reactive in substitution chemistry, can play a crucial role by acting as a temporary site for alkylation, thereby facilitating complex rearrangements. researchgate.netnih.gov
Stereochemical Outcomes and Regiochemical Control in Reactions
The presence of two different halogen substituents at the C4 and C5 positions makes regioselectivity a critical aspect of the reactivity of 4-Bromo-5-chloro-3(2H)-pyridazinone. In nucleophilic substitution reactions on the closely related 4,5-dichloropyridazin-3(2H)-one, the displacement of one chlorine atom over the other is highly dependent on the nature of the nucleophile. This allows for the preferential synthesis of either 4-substituted or 5-substituted isomers.
Studies on trifluoropyridazinones show that reaction with nitrogen nucleophiles like butylamine (B146782) or morpholine (B109124) leads to a mixture of isomers, with substitution at the 4-position being the major pathway. acs.org The regiochemistry of cyclization reactions involving side chains attached to the pyridazinone ring has also been shown to be controllable, leading to differently fused heterocyclic systems based on the length and nature of the linking chain. The choice of catalyst can also enforce strict regiochemical control, as seen in the nickel-catalyzed Grignard reaction that achieves regiospecific displacement at a single position.
The table below summarizes findings on the regioselectivity in reactions of related dihalopyridazinones.
| Reactant | Reagent/Conditions | Major Product | Regiochemical Outcome |
| 4,5,6-Trifluoropyridazin-3(2H)-one | Primary/Secondary Amines | 4-Amino-5,6-difluoropyridazin-3(2H)-one | Preferential substitution at C4 |
| 4,5-Dichloro-3(2H)-pyridazinones | Alkoxides / Alkylthiolates | Varies (4- or 5-substituted) | Regiospecific displacement controlled by nucleophile |
| 5-Bromo-6-phenyl-3(2H)-pyridazinone | Terminal Alkynes / Pd-Cu Catalyst | 5-Alkynyl-6-phenyl-3(2H)-pyridazinone | Substitution occurs at the C5 position |
This table illustrates the principle of regiochemical control in dihalopyridazinone systems based on available literature.
Influence of Halogen Substituents on Reaction Kinetics and Thermodynamic Profiles
The electronic properties and size of the halogen substituents at the C4 (bromo) and C5 (chloro) positions significantly influence the kinetic and thermodynamic aspects of reactions involving this compound. Halogens exert a dual electronic effect: they are inductively electron-withdrawing (-I) and electron-donating through resonance (+R). mdpi.com For halogens, the inductive effect typically dominates, deactivating the ring towards electrophilic attack but activating it towards nucleophilic aromatic substitution.
| Halogen Property | Bromine (Br) | Chlorine (Cl) | Influence on Reactivity |
| Electronegativity (Pauling) | 2.96 | 3.16 | The more electronegative Cl atom has a stronger inductive withdrawing effect. |
| Covalent Radius (pm) | 114 | 99 | The larger size of Br can lead to greater steric hindrance but also increased polarizability. |
| C-X Bond Energy (kJ/mol) | ~285 (C-Br) | ~340 (C-Cl) | The weaker C-Br bond often makes bromide a better leaving group (kinetic factor). |
This table provides a general comparison of halogen properties relevant to the reactivity of the title compound.
Role of Catalysis in Modulating Reaction Mechanisms and Efficiency
Catalysis plays a pivotal role in enhancing the efficiency and controlling the selectivity of reactions involving this compound and its analogs. wikipedia.orgchemguide.co.uk Catalysts provide alternative reaction pathways with lower activation energies, enabling transformations that are otherwise slow or unselective. chemguide.co.uk
Palladium- and copper-based catalysts are extensively used for C-C bond formation via cross-coupling reactions, such as the Sonogashira reaction, to introduce alkynyl groups at the halogenated positions of the pyridazinone core. mdpi.com Similarly, palladium catalysts are effective for Suzuki and Heck couplings. The choice of ligand on the metal catalyst is crucial for modulating reactivity and can even influence the regioselectivity of the substitution. rsc.org In some cases, cooperative catalysis, where two different catalysts activate the two reacting partners in separate but concerted cycles, can achieve highly complex and stereoselective transformations. nih.gov Ruthenium catalysts have also been employed for switchable C-H alkenylation, demonstrating the power of catalysis to direct reactions to specific sites on the pyridazinone ring. nih.gov
| Catalyst System | Reaction Type | Function |
| Palladium / Copper (e.g., PdCl₂(PPh₃)₂, CuI) | Sonogashira Coupling | Catalyzes C-C bond formation between a C-X bond and a terminal alkyne. mdpi.com |
| Palladium (e.g., Pd(PPh₃)₄) | Suzuki Coupling | Catalyzes C-C bond formation with boronic acids. |
| Nickel / Phosphine Ligand (e.g., dppp) | Grignard Cross-Coupling | Enables regiospecific displacement of a single halogen atom. |
| Rhodium / Chiral Phosphoric Acid | Cooperative [4+3] Cycloannulation | Two catalysts work in concert to generate transient intermediates for complex annulations. nih.gov |
| Ruthenium | C-H Alkenylation | Directs functionalization to either N-H or C-H bonds depending on conditions. nih.gov |
This table summarizes various catalytic systems and their applications in pyridazinone chemistry based on literature reports for related structures.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-Bromo-5-chloro-3(2H)-pyridazinone, various NMR experiments offer a comprehensive picture of its structure.
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. In a related compound, 4-(3-bromopropylamino)-5-chloro-3(2H)-pyridazinone, the proton of the NH group in the pyridazinone ring appears as a singlet at approximately 12.45 ppm in DMSO-d₆. google.comjustia.com The proton on the pyridazinone ring itself is observed as a singlet around 7.65 ppm. google.comjustia.com The chemical shifts and coupling patterns are crucial for assigning specific protons to their positions within the molecular structure. ipb.pt
Table 1: Representative ¹H NMR Chemical Shifts for Substituted 3(2H)-pyridazinones
| Functional Group | Chemical Shift (δ) in ppm | Solvent | Reference |
| NH-pyridazine | 12.45 (s) | DMSO-d₆ | google.comjustia.com |
| H-pyridazine | 7.65 (s) | DMSO-d₆ | google.comjustia.com |
| NH (Amide) | 10.94–10.95 (s) | Not Specified | nih.gov |
| Aromatic Protons | 6.95 and 7.95 | Not Specified | nih.gov |
Note: Data is for related substituted pyridazinone structures and provides an indication of expected chemical shifts.
Carbon-13 NMR (¹³C NMR) probes the carbon backbone of the molecule. For a derivative, 4-(3-bromopropylamino)-5-chloro-3(2H)-pyridazinone, the carbonyl carbon (C=O) of the pyridazinone ring shows a signal around 156.93 ppm in DMSO-d₆. google.comjustia.com The carbon atoms within the pyridazinone ring resonate at approximately 139.8 ppm and 105.9 ppm. google.comjustia.com These assignments are critical for confirming the core heterocyclic structure. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts for Substituted 3(2H)-pyridazinones
| Carbon Atom | Chemical Shift (δ) in ppm | Solvent | Reference |
| C=O (pyridazinone) | 156.93 | DMSO-d₆ | google.comjustia.com |
| Pyridazinone Ring Carbons | 139.8, 105.9 | DMSO-d₆ | google.comjustia.com |
| C-NH | 34.16 | DMSO-d₆ | google.comjustia.com |
| C-Br | 41.88 | DMSO-d₆ | google.comjustia.com |
Note: Data is for a related substituted pyridazinone and indicates expected chemical shift ranges.
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial relationships between atoms. ipb.pt For instance, in a study of a substituted pyridazinone, NOESY experiments were used to confirm the relative configuration of substituents by observing through-space correlations between protons. ipb.pt A NOESY spectrum of 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone showed a correlation between the proton at position 6 (H-6) and the trifluoroethyl group, which helped in its structural assignment. researchgate.net Such analyses are crucial for confirming the specific isomer and conformation of this compound. ipb.ptjrespharm.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com
In the IR spectrum of a related compound, 4-(3-bromopropylamino)-5-chloro-3(2H)-pyridazinone, characteristic absorption bands are observed. justia.com The N-H stretching vibration of the pyridazinone ring is typically seen in the range of 3400-2800 cm⁻¹. justia.com The carbonyl (C=O) group of the pyridazinone ring exhibits a strong absorption band around 1676 cm⁻¹. justia.com Other bands in the fingerprint region correspond to various C-N, C-C, and C-H vibrations within the molecule. justia.com The presence of bromine and chlorine atoms also influences the vibrational spectra. sci-hub.se
Table 3: Key IR Absorption Bands for a Related Pyridazinone Derivative
| Functional Group | Wavenumber (ν) in cm⁻¹ | Reference |
| N-H (ring) | 3400-2800 | justia.com |
| C=O (amide) | 1676 | justia.com |
| N-H | 3183 | justia.com |
| C-H | 2800, 2400 | justia.com |
Note: Data from 4-(3-bromopropylamino)-5-chloro-3(2H)-pyridazinone.
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds. youtube.com A combined IR and Raman analysis offers a more complete picture of the vibrational modes of this compound. researchgate.net
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns (e.g., ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uni-saarland.de For this compound, its molecular formula is C₄H₂BrClN₂O, resulting in a molecular weight of approximately 209.43 g/mol . aablocks.com
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like pyridazinone derivatives. researchgate.net In the mass spectrum, the molecular ion peak (M+) would be expected, along with characteristic isotopic peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) atoms. miamioh.edu The fragmentation pattern in the mass spectrum provides valuable structural information. libretexts.org Common fragmentation pathways for halogenated compounds involve the loss of the halogen atom or a hydrohalic acid (HBr or HCl). miamioh.edu For pyridazinone structures, cleavage of the heterocyclic ring can also occur. raco.cat
Electronic Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism)
Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible (Vis) light.
The UV-Vis absorption spectrum of pyridazinone derivatives typically shows absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The exact position and intensity of these bands are influenced by the substituents on the pyridazinone ring and the solvent used. researchgate.net For example, studies on related pyridazinone derivatives have shown that the absorption and emission spectra are sensitive to solvent polarity. researchgate.netresearchgate.net
Fluorescence spectroscopy can provide further insights into the electronic structure and excited state properties of the molecule. mdpi.com Some pyridazinone derivatives have been shown to exhibit fluorescence, and the quenching of this fluorescence can be studied to understand interactions with other molecules. researchgate.net
Circular dichroism (CD) spectroscopy would be relevant if the molecule is chiral or placed in a chiral environment. As this compound is not inherently chiral, it would not be expected to show a CD spectrum unless it forms complexes with chiral molecules.
Analysis of Electronic Transitions and Absorption Spectra
The electronic absorption spectra of pyridazinone derivatives are characterized by specific transitions that are sensitive to the molecular environment. Studies on analogous compounds, such as 5-(4-chloro-2-hydoxy-phenyl)-2-phenyl-2H-pyridazin-3-one (CHP), provide insight into the electronic behavior of this class of molecules. researchgate.netresearchgate.net The absorption spectra are typically influenced by n→π* and π→π* electronic transitions. researchgate.net
The n→π* transition involves the promotion of an electron from a non-bonding orbital (n), located on the heteroatoms (nitrogen and oxygen), to an anti-bonding π* orbital. The π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic ring. researchgate.net
The solvent environment plays a crucial role in modulating these transitions. The effect of solvent polarity on the absorption and emission spectra, a phenomenon known as solvatochromism, is used to study the changes in dipole moments between the ground and excited states. researchgate.netresearchgate.net For instance, in different solvents, the positions, intensities, and shapes of the absorption and emission bands of pyridazinone derivatives are often modified. researchgate.net This sensitivity allows for the detailed characterization of the molecule's electronic properties and its interaction with its immediate surroundings. The UV-Vis spectrum is a fundamental tool for the characterization of these compounds. researchgate.net
Spectroscopic Probes for Molecular Interactions
The inherent spectroscopic properties of the pyridazinone scaffold make it a valuable tool for designing probes to study molecular interactions. By functionalizing the core structure, pyridazinone derivatives can be transformed into fluorescent sensors that report on their binding environment. nih.govresearchgate.net
For example, pyridazinone-based molecules have been developed as fluorescent probes to target biological structures like N-formyl peptide receptors (FPR). nih.gov In these systems, the pyridazinone core serves as an "address system," and changes in its fluorescence signal upon binding can provide information about the interaction profile. nih.gov
Furthermore, the sensitivity of the fluorescence of pyridazinone derivatives to their environment allows them to act as sensors for specific analytes. The fluorescence quenching of a pyridazinone derivative, 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one [BHP], has been used to detect Fe³⁺ ions. researchgate.net The decrease in fluorescence intensity upon the addition of the quencher (in this case, aniline (B41778) or a metal ion) can be analyzed using the Stern-Völmer relation to quantify the interaction. researchgate.net The association between the probe molecule and an analyte can also be analyzed using models like the Benesi-Hildebrand relation. researchgate.net These applications highlight the utility of the pyridazinone ring system, as found in this compound, as a platform for developing sensitive and selective spectroscopic probes.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. For pyridazinone derivatives, this technique elucidates key structural parameters, including conformation, crystal packing, and the geometry of the heterocyclic ring.
Determination of Molecular Conformations and Torsion Angles
X-ray diffraction analysis of pyridazinone derivatives reveals detailed conformational information, particularly the spatial arrangement of substituent groups relative to the core ring. This is quantified through the measurement of torsion and dihedral angles. While specific data for this compound is not available, analysis of closely related structures provides representative values.
For instance, in the crystal structure of 2-(5-Bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one, the asymmetric unit contains two molecules with different conformations in their pentyl chains. iucr.orgnih.govresearchgate.net This conformational polymorphism is a common feature in flexible molecules. acs.org The dihedral angles between the pyridazinone and attached aromatic rings are also critical conformational parameters. These angles can vary significantly depending on the substituents and crystal packing forces, indicating a degree of rotational freedom. iucr.org
| Compound | Description | Angle (°) | Reference |
|---|---|---|---|
| 2-(5-Bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one | C-C-C-C Torsion Angle (Molecule 1) | -60.4 (4) | iucr.orgnih.gov |
| 2-(5-Bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one | C-C-C-C Torsion Angle (Molecule 2) | 175.8 (3) | iucr.orgnih.gov |
| 2-(5-Bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one | Dihedral Angle (Pyridazinone-Benzene, Molecule 1) | 13.28 (17) | iucr.org |
| 2-(5-Bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one | Dihedral Angle (Pyridazinone-Benzene, Molecule 2) | 23.34 (14) | iucr.org |
| 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one | Dihedral Angle (Chlorophenyl-Pyridazinone) | 85.73 (11) | researchgate.net |
| 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Dihedral Angle (Phenyl-Pyridazine) | 46.69 (9) | iucr.org |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state architecture of pyridazinone derivatives is governed by a network of non-covalent interactions that dictate how individual molecules pack into a crystal lattice. Hydrogen bonding is a predominant interaction, with the N-H group of the pyridazinone ring acting as a hydrogen bond donor and the carbonyl oxygen serving as an acceptor. This frequently leads to the formation of recognizable supramolecular synthons, such as centrosymmetric dimers characterized by an R²₂(8) graph-set motif. iucr.orgresearchgate.net
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. Fingerprint plots derived from this analysis show the relative contributions of different types of atomic contacts to the crystal packing. For pyridazinone structures, H···H contacts typically account for the largest portion of the Hirshfeld surface, followed by contacts involving oxygen, carbon, and nitrogen atoms. iucr.orgresearchgate.net
| Compound/Family | Interaction Type | Description | Contact Contribution (%) | Reference |
|---|---|---|---|---|
| Pyridazinone Derivatives | N-H···O Hydrogen Bond | Forms centrosymmetric dimers; R²₂(8) motif | - | iucr.orgresearchgate.net |
| Pyridazinone Derivatives | C-H···O Hydrogen Bond | Links molecules into chains or 3D networks | - | researchgate.net |
| 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | H···H | Contribution to Hirshfeld surface | 48.2 | iucr.org |
| 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | C···H/H···C | Contribution to Hirshfeld surface | 29.9 | iucr.org |
| 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | O···H/H···O | Contribution to Hirshfeld surface | 8.9 | iucr.org |
| (E)-4-(2,6-dichlorobenzyl)-6-styrylpyridazin-3(2H)-one Derivative | H···H | Contribution to Hirshfeld surface | 36.2 | researchgate.net |
Experimental Validation of Ring Planarity and Resonance Contributions
X-ray crystallography confirms that the pyridazinone ring itself is typically planar or nearly planar. iucr.orgcore.ac.uk For example, in the structure of ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate, the oxopyridazinyl ring is almost perfectly planar, with a root-mean-square deviation of only 0.0047 Å for the ring atoms. core.ac.uk This planarity is a consequence of the sp² hybridization of the ring atoms and the delocalization of π-electrons across the heterocyclic system.
The parent pyridazine (B1198779) ring is represented as a resonance hybrid of two Kekulé structures, with the form having an N-N single bond being the major contributor. thieme-connect.de However, polar resonance structures also play a role, which helps to explain the reactivity of the ring. thieme-connect.de Experimentally determined bond lengths from X-ray diffraction studies provide evidence for this resonance. The lengths of the C-C, C-N, and N-N bonds within the ring are intermediate between those of pure single and double bonds, indicating electron delocalization. For example, in one derivative, the C1-N1 bond length was found to be 1.363 (2) Å, which is shorter than a typical C-N single bond, while the C=O bond was 1.243 (2) Å, consistent with a carbonyl group participating in conjugation. iucr.org These structural data provide direct experimental validation of the resonance contributions that define the aromatic character and electronic properties of the pyridazinone ring.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For 4-bromo-5-chloro-3(2H)-pyridazinone, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31++G(d,p)), are instrumental in elucidating its geometric and electronic properties. mdpi.com
Table 1: Representative Optimized Geometrical Parameters for a Pyridazinone Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C=O | 1.22 |
| N-N | 1.35 |
| C-Cl | 1.74 |
| C-Br | 1.89 |
| N-N-C | 120.5 |
| C-C-Br | 118.9 |
| C-C-Cl | 119.2 |
Note: These are representative values for a related pyridazinone structure and may vary for this compound. Actual values would require specific DFT calculations for this exact molecule.
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.
For pyridazinone derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the electronegative bromine and chlorine atoms, along with the carbonyl group, significantly influence the shapes and energies of these frontier orbitals.
Table 2: Calculated Frontier Molecular Orbital Energies for a Related Pyridazinone Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These are representative values and would need to be calculated specifically for this compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. researchgate.net The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.
For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor. The hydrogen on the nitrogen atom would exhibit a positive potential, making it a potential hydrogen bond donor. The halogen atoms also contribute to the electrostatic potential, influencing the molecule's intermolecular interactions.
The electronic band gap energy, which is the HOMO-LUMO gap, is a key descriptor of a molecule's electronic properties and is directly related to its chemical reactivity and kinetic stability. researchgate.net A large band gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are a standard method for estimating this value. mdpi.com
Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can reveal the conformational flexibility of the pyridazinone ring and the movement of its substituents. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target. For similar pyridazinone derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. dergipark.org.tr
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. annalsmedres.org For pyridazinone derivatives, QSAR models have been developed to predict their activity as, for example, enzyme inhibitors. annalsmedres.org
Future Research Trajectories and Unresolved Challenges
Innovation in Green and Sustainable Synthetic Routes for Halogenated Pyridazinones
The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. For the synthesis of halogenated pyridazinones, this translates to a need for greener and more sustainable methods that reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. ekb.eg Future research is therefore directed towards the development of innovative synthetic pathways. These include the use of green chemistry tools like microwave-assisted synthesis and grinding techniques, which have already shown promise in accelerating reaction times and reducing the need for conventional heating and solvents. ekb.eg One-pot reactions and multicomponent reactions are also being explored as a means to enhance synthetic efficiency and reduce the number of intermediate steps. ekb.egtandfonline.com
A significant area of focus is the use of safer and more sustainable halogenating agents. Hypervalent iodine reagents, for instance, are being investigated as green alternatives to heavy metal-based oxidants for the introduction of halogen atoms. acs.org Furthermore, the development of catalytic methods for halogenation, particularly those that can be performed in aqueous media, represents a major step towards more sustainable processes. tandfonline.com The recovery and reuse of catalysts and solvents are also critical aspects of creating a truly green synthetic protocol. tandfonline.comrsc.org
Deeper Mechanistic Understanding of Complex Rearrangements and Reactivity Patterns
The reactivity of the pyridazinone ring is complex and can be influenced by the nature and position of its substituents. A deeper understanding of the reaction mechanisms, including complex rearrangements and reactivity patterns, is crucial for the rational design of new synthetic strategies and the prediction of reaction outcomes.
For instance, the pyridazinone ring can undergo rearrangement reactions, such as ring contraction to form pyrazolone (B3327878) derivatives. jst.go.jp Understanding the mechanistic details of such transformations is essential for controlling the reaction pathway and selectively obtaining the desired product. The reactivity of halogen substituents on the pyridazinone core is also of significant interest. The relative reactivity of different halogen atoms at various positions on the ring can be exploited for selective functionalization. wur.nl
Computational methods, such as Density Functional Theory (DFT), are becoming increasingly important in elucidating reaction mechanisms and predicting the regioselectivity of reactions. acs.org These computational tools can provide valuable insights into the electronic structure and reactivity of pyridazinone derivatives, guiding the design of new experiments and the development of more efficient synthetic methods.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery and materials science. nih.govresearchgate.net In the context of halogenated pyridazinones, AI and ML can be powerful tools for accelerating the design and development of new compounds with desired properties.
Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the biological activity of new pyridazinone derivatives based on their chemical structure. youtube.com This can help to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov AI can also be used to predict the physicochemical properties of compounds, such as their solubility and permeability, which are important for their development as drugs. nih.gov
Furthermore, AI and ML can be used to develop predictive models for reaction outcomes and regioselectivity. nih.gov By analyzing large datasets of chemical reactions, these models can learn the complex relationships between reactants, reagents, and reaction conditions, and predict the products of new reactions with high accuracy. chemrxiv.org This can be particularly useful for complex heterocyclic systems like pyridazinones, where predicting the outcome of a reaction can be challenging. nih.gov
Exploration of Novel Application Domains and Interdisciplinary Research Opportunities
While pyridazinone derivatives have been extensively studied for their pharmacological activities, there is a growing interest in exploring their potential in other application domains. sarpublication.comscholarsresearchlibrary.com This includes their use in agrochemicals, materials science, and as functional dyes. The unique photophysical properties of some pyridazinone derivatives suggest their potential application in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.
The exploration of these novel applications will require interdisciplinary collaboration between chemists, biologists, materials scientists, and engineers. nih.govuniv-cotedazur.fr For example, the development of new pyridazinone-based materials will require expertise in polymer chemistry and materials characterization, while the development of new agrochemicals will require collaboration with plant scientists and agronomists. naturebasedsolutionsinitiative.org Such interdisciplinary research will not only lead to the discovery of new applications for pyridazinones but also foster innovation and the development of new technologies. naturebasedsolutionsinitiative.orgbohrium.com
Addressing Scalability and Efficiency Challenges in Industrial Synthesis
The successful translation of a new compound from the laboratory to the market depends on the development of a scalable and efficient industrial synthesis. acs.org While a synthetic route may be effective on a small scale, it may not be practical or economical for large-scale production. researchgate.net Therefore, addressing the challenges of scalability and efficiency is a critical aspect of the development of new pyridazinone derivatives. deskera.com
Key challenges in the industrial synthesis of halogenated pyridazinones include the need for cost-effective starting materials, the development of robust and reproducible reaction conditions, and the implementation of efficient purification methods. researchgate.net Process optimization is crucial for maximizing yield, minimizing waste, and reducing production costs. deskera.com This may involve the use of flow chemistry, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Bromo-5-chloro-3(2H)-pyridazinone and its derivatives?
- Methodology : Synthesis typically involves halogenation of pyridazinone precursors. For bromo-chloro derivatives, stepwise halogenation using N-bromosuccinimide (NBS) and POCl₃ under anhydrous conditions is common. Phase-transfer alkylation at N-2 with ω-haloalkyl cyanides allows side-chain functionalization, followed by nitrile-to-thioamide conversion via H₂S treatment .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Single-crystal X-ray diffraction (e.g., R factor = 0.044) resolves substituent positioning, while ¹H/¹³C NMR confirms electronic environments of halogen atoms. HPLC (≥98% purity) and high-resolution mass spectrometry (HRMS) validate molecular weight and purity .
Q. How is the environmental persistence of pyridazinone herbicides structurally related to this compound assessed?
- Methodology : Soil half-life studies under aerobic/anaerobic conditions, paired with LC-MS/MS analysis (e.g., EPA Method 8321B), quantify degradation products. Norflurazon (a structural analog) shows 30–90-day persistence, influenced by soil organic content .
Advanced Research Questions
Q. What mechanistic insights exist for the enzymatic degradation of halogenated pyridazinones like this compound?
- Methodology : Chloridazon-catechol dioxygenase catalyzes ring cleavage via O₂-dependent oxidation. Stoichiometric analysis of 5-amino-4-chloro-2-(2-hydroxymuconoyl)-3(2H)-pyridazinone formation reveals regioselectivity at the C-5 position .
Q. How do structural modifications at N-2 and C-6 positions influence bioactivity in pyridazinone derivatives?
- Methodology : SAR studies in rat models show C-6 phenyl groups enhance antisecretory activity (e.g., 48% inhibition at 10 mg/kg). N-2 alkylation with thioamide termini improves bioavailability, while bulky substituents reduce membrane permeability .
Q. What contradictions exist in reported biological activities of halogenated pyridazinones, and how are they resolved?
- Methodology : Discrepancies in IC₅₀ values (e.g., antiulcer vs. cardiotoxic effects) are addressed via metabolic stability assays (microsomal S9 fractions) and species-specific receptor binding studies (e.g., rat vs. human H+/K+-ATPase isoforms) .
Q. What analytical challenges arise in quantifying trace this compound in plant tissues?
- Methodology : Matrix interference requires QuEChERS extraction (acetonitrile/NaCl partitioning) followed by SPE cleanup (C18 cartridges). UPLC-ESI+-MS/MS with MRM transitions (e.g., m/z 240 → 162) achieves detection limits of 0.05 ng/g .
Q. How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
